molecular formula C25H38O8 B13867679 Androsterone 3-beta-glucuronide D5

Androsterone 3-beta-glucuronide D5

Cat. No.: B13867679
M. Wt: 471.6 g/mol
InChI Key: VFUIRAVTUVCQTF-ISWMLDJZSA-N
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Description

Androsterone 3-beta-glucuronide D5 is a synthetic derivative of androsterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research to study androgen metabolism and its effects on various biological systems. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to androsterone, enhancing its solubility and excretion in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsterone 3-beta-glucuronide D5 involves multiple steps, starting with the preparation of androsterone. The key steps include:

    Hydroxylation: Androsterone undergoes hydroxylation to introduce a hydroxyl group at the 3-beta position.

    Glucuronidation: The hydroxylated androsterone is then reacted with glucuronic acid in the presence of a catalyst to form the glucuronide conjugate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large quantities of androsterone are processed in batches to control reaction conditions and maximize yield.

    Purification: The final product is purified using techniques such as chromatography to remove impurities and ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Androsterone 3-beta-glucuronide D5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its hydroxylated form.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Androsterone 3-beta-glucuronide D5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgen metabolites.

    Biology: Studied for its role in androgen metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders.

    Industry: Utilized in the development of diagnostic assays and research tools for studying hormone metabolism.

Mechanism of Action

The mechanism of action of Androsterone 3-beta-glucuronide D5 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The compound is metabolized by UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17, which facilitate its excretion from the body. It acts as a marker for androgen activity and is used to study the effects of androgens on various biological pathways.

Comparison with Similar Compounds

    Androsterone sulfate: Another conjugate of androsterone, formed by the attachment of sulfate groups.

    Etiocholanolone glucuronide: A glucuronide conjugate of etiocholanolone, another androgen metabolite.

    3-alpha-Androstanediol glucuronide: A glucuronide conjugate of 3-alpha-androstanediol, used as a marker for androgen activity.

Uniqueness: Androsterone 3-beta-glucuronide D5 is unique due to its specific glucuronide conjugation at the 3-beta position, which enhances its solubility and excretion. This makes it a valuable tool for studying androgen metabolism and its effects on various biological systems.

Properties

Molecular Formula

C25H38O8

Molecular Weight

471.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D

InChI Key

VFUIRAVTUVCQTF-ISWMLDJZSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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